1,2-O-Isopropylidene-3-O-Methyl-D-ribofuranose
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Overview
Description
1,2-O-Isopropylidene-3-O-Methyl-D-ribofuranose is a derivative of D-ribose, a naturally occurring sugar. This compound is characterized by the presence of an isopropylidene group protecting the 1,2-hydroxyl groups and a methyl group at the 3-hydroxyl position. It is commonly used as an intermediate in the synthesis of more complex molecules, particularly in the field of nucleoside chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-O-Isopropylidene-3-O-Methyl-D-ribofuranose typically starts with D-ribose. The key steps involve the protection of the hydroxyl groups at the 1 and 2 positions with an isopropylidene group, followed by methylation at the 3 position. One common method involves the use of acetone and an acid catalyst to form the isopropylidene group, followed by methylation using methyl iodide and a base .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
1,2-O-Isopropylidene-3-O-Methyl-D-ribofuranose undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The isopropylidene and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
1,2-O-Isopropylidene-3-O-Methyl-D-ribofuranose has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of nucleosides and other complex organic molecules.
Biology: This compound is used in the study of carbohydrate metabolism and enzyme mechanisms.
Medicine: It serves as a precursor in the synthesis of antiviral and anticancer agents.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 1,2-O-Isopropylidene-3-O-Methyl-D-ribofuranose involves its role as a protecting group in synthetic chemistry. The isopropylidene group protects the hydroxyl groups from unwanted reactions, allowing for selective functionalization at other positions. This selective protection is crucial in the synthesis of complex molecules, particularly nucleosides .
Comparison with Similar Compounds
Similar Compounds
Methyl 2,3-O-Isopropylidene-D-ribofuranoside: Similar in structure but lacks the methyl group at the 3 position.
1,2-Di-O-isopropylidene-3-O-methyl-D-ribofuranose: Contains an additional isopropylidene group.
1-Methyl-2,3-O-isopropylidene-5-deoxy-D-ribofuranose: Lacks the hydroxyl group at the 5 position.
Uniqueness
1,2-O-Isopropylidene-3-O-Methyl-D-ribofuranose is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in synthetic applications. This makes it particularly valuable in the synthesis of nucleosides and other biologically active molecules .
Properties
IUPAC Name |
(6-methoxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O5/c1-9(2)13-7-6(11-3)5(4-10)12-8(7)14-9/h5-8,10H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQRJFIDLNKRBQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C(OC2O1)CO)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O5 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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